molecular formula C19H17NO B1611375 3-Methoxytriphenylamine CAS No. 20588-62-9

3-Methoxytriphenylamine

Cat. No. B1611375
Key on ui cas rn: 20588-62-9
M. Wt: 275.3 g/mol
InChI Key: MVIPGWFTBPVNBJ-UHFFFAOYSA-N
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Patent
US06627111B2

Procedure details

3-methoxytriphenylamine was prepared by a phase transfer variant of the Ullmann coupling procedure (S. Gauthier and J. M. J. Fréchet, Synthesis, 1987, 1331) in which 37.34 g m-Anisidine, 142.47 g iodobenzene, 74.93 g copper powder, 2.20 g 18-crown-6 and 320.8 g anhydrous potassium carbonate in 500 ml phenyl ether were placed into a 1 liter three necked round bottom flask equipped with overhead stirrer, reflux condenser, nitrogen inlet, thermowell, and heating mantle and heated at reflux overnight. The solids were removed by filtration and the solvents by vacuum distillation. The resulting brown oil is used in step 2 below.
Quantity
37.34 g
Type
reactant
Reaction Step One
Quantity
142.47 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
320.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
74.93 g
Type
catalyst
Reaction Step One
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.I[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C1O[CH2:33][CH2:32]OCCOCCOCCOCCOC1.C(=O)([O-])[O-].[K+].[K+]>C1(OC2C=CC=CC=2)C=CC=CC=1.[Cu]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:9]([C:33]2[CH:32]=[CH:5][CH:4]=[CH:3][CH:8]=2)[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:6]=[CH:7][CH:8]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
37.34 g
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Name
Quantity
142.47 g
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
2.2 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
320.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
copper
Quantity
74.93 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
three
Quantity
1 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
thermowell, and heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvents by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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